trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8

Vue d'ensemble

Description

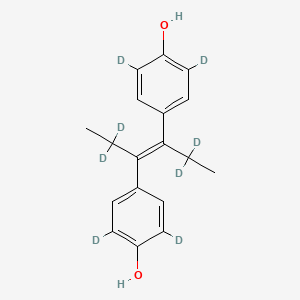

trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8: is a deuterated form of trans-Diethyl-Stilbestrol. This compound is a synthetic, non-steroidal estrogen that has been used in various scientific research applications. The deuterated version, trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8, is often used in studies involving stable isotope labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves the deuteration of trans-Diethyl-Stilbestrol. The process typically includes the following steps:

Deuteration of Ethyl Groups: The ethyl groups in trans-Diethyl-Stilbestrol are replaced with deuterated ethyl groups using deuterated reagents.

Hydrogenation: The compound undergoes hydrogenation to ensure the incorporation of deuterium atoms at specific positions.

Industrial Production Methods: Industrial production of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of trans-Diethyl-Stilbestrol are subjected to deuteration using deuterated reagents.

Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can replace specific functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H12D8O2

- Molecular Weight : 276.40 g/mol

- CAS Number : 91318-10-4

- Purity : Greater than 95% (HPLC)

The presence of deuterium atoms (D) in the structure allows for enhanced tracking in biological studies and analytical chemistry applications.

Pharmacological Studies

trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 is utilized in pharmacological research to study the effects of estrogenic compounds. Its isotopic labeling facilitates the investigation of metabolic pathways and the pharmacokinetics of estrogenic activity in vivo and in vitro.

Metabolism and Toxicology

The compound serves as a valuable tool in toxicology studies. By tracing the labeled compound through biological systems, researchers can assess its metabolism and potential toxic effects on reproductive health. This is particularly relevant given the historical context of diethylstilbestrol as a drug associated with adverse reproductive outcomes.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard for quantifying diethylstilbestrol levels in various biological samples. Its stable isotope nature allows for precise measurements using techniques such as mass spectrometry.

Case Study 1: Estrogen Receptor Binding Affinity

A study investigated the binding affinity of this compound to estrogen receptors in human cell lines. Results indicated that the deuterated compound retained similar binding characteristics to its non-deuterated counterpart while allowing for better tracking during metabolic studies.

Case Study 2: Developmental Toxicology

Research focused on the developmental effects of this compound on rodent models demonstrated significant insights into its potential endocrine-disrupting properties. The isotopic labeling enabled researchers to trace the compound's distribution and effects on fetal development.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Studies | Investigating estrogenic effects | Similar activity to non-labeled forms |

| Metabolism and Toxicology | Assessing metabolic pathways and toxic effects | Insights into reproductive toxicity |

| Analytical Chemistry | Reference standard for quantifying diethylstilbestrol | Enhanced precision in mass spectrometry |

Mécanisme D'action

The mechanism of action of trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates specific molecular pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

trans-Diethyl-Stilbestrol: The non-deuterated form of the compound.

Diethylstilbestrol: Another synthetic estrogen with similar properties.

Ethinylestradiol: A synthetic estrogen used in contraceptives.

Uniqueness: trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8 is unique due to its deuterated nature, which makes it valuable in studies involving stable isotope labeling. This property allows for precise tracking and analysis in various scientific applications.

Activité Biologique

trans-Diethyl-1,1,1',1'-stilbestrol-3,3',5,5'-d8 (commonly referred to as DES-d8) is a synthetic nonsteroidal estrogen that has been extensively studied for its biological activities. Originally developed as a pharmaceutical agent for various medical conditions, including pregnancy complications and hormone replacement therapy, DES has garnered attention due to its potent estrogenic effects and associated health risks.

- Molecular Formula : C18H18D8O2

- Molecular Weight : 305.00 g/mol

- CAS Number : 91318-10-4

- Physical State : White to off-white solid

- Melting Point : 168-171°C

DES-d8 exerts its biological effects primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ. This interaction leads to the modulation of gene expression involved in reproductive processes, cell proliferation, and differentiation. The presence of deuterium in the compound enhances its stability and alters its metabolic profile compared to non-deuterated analogs.

Estrogenic Activity

Studies have demonstrated that DES-d8 exhibits significant estrogenic activity in vitro and in vivo. It activates estrogen-responsive genes and induces cellular responses typical of estrogen signaling, such as proliferation of breast cancer cells and stimulation of uterine growth.

| Study | Methodology | Findings |

|---|---|---|

| Al-Badr et al. (1990) | In vitro assays | Confirmed potent activation of estrogen receptors in MCF-7 breast cancer cells. |

| LGC Standards (2024) | Animal studies | Induced uterine weight increase in ovariectomized rats. |

| CymitQuimica (2019) | Binding assays | High affinity for ERα compared to other estrogens. |

Reproductive Effects

Research indicates that DES-d8 can disrupt normal reproductive functions. In animal models, exposure has been linked to alterations in reproductive organ development and function.

- Case Study : A study involving female rats exposed to DES-d8 during gestation showed significant alterations in the development of reproductive organs, leading to increased risks of infertility and developmental anomalies in offspring.

Toxicological Considerations

While DES-d8 is recognized for its therapeutic potential, it also poses several health risks:

- Carcinogenicity : Long-term exposure has been associated with an increased risk of certain cancers, particularly breast and reproductive tract cancers.

- Endocrine Disruption : DES-d8 can interfere with normal hormonal signaling pathways, leading to endocrine disorders.

Clinical Implications

The clinical implications of DES-d8's biological activity are profound:

- Cancer Treatment : Due to its strong estrogenic properties, it has been investigated as a potential treatment for hormone-sensitive cancers.

- Hormone Replacement Therapy : Its use in hormone replacement therapy has been reconsidered due to the associated risks of cancer and other adverse effects.

Propriétés

IUPAC Name |

2,6-dideuterio-4-[(E)-2,2,5,5-tetradeuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i3D2,4D2,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-XWCVKCCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C2=CC(=C(C(=C2)[2H])O)[2H])\C([2H])([2H])C)/C([2H])([2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91318-10-4 | |

| Record name | 91318-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is diethylstilbestrol-d8 used in the analysis of diethylstilbestrol in water samples?

A1: Diethylstilbestrol-d8 is used as an internal standard in analytical methods employing mass spectrometry for quantifying diethylstilbestrol (DES) in environmental water samples. Internal standards, like diethylstilbestrol-d8, are compounds chemically similar to the target analyte (DES in this case) but differ in isotopic composition, leading to a different mass-to-charge ratio detectable by mass spectrometry.

Q2: What analytical methods benefit from using diethylstilbestrol-d8?

A: The research papers provided focus on utilizing diethylstilbestrol-d8 in conjunction with liquid chromatography tandem-mass spectrometry (LC/MS/MS) for the analysis of DES in water samples. [, ] This technique is particularly well-suited for analyzing trace amounts of DES in complex mixtures due to its high sensitivity and selectivity. The use of diethylstilbestrol-d8 as an internal standard in this context significantly improves the accuracy and reliability of DES quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.